Enantiomeric Configuration for Chiral Purity-Critical Applications
The target compound is the single (S)-enantiomer (CAS 2222662-58-8), as confirmed by its InChI Key (OUTCIXNNERQAAI-MERQFXBCSA-N) with stereochemical descriptor /t11-;/m0./s1 designating the (S)-configuration at the chiral carbon . In contrast, the (R)-enantiomer (CAS 2241594-40-9, InChI stereodescriptor /m1./s1) and the racemic mixture (CAS 1443979-86-9) possess different three-dimensional geometries. In the structurally related cinacalcet system, the (R)-enantiomer of the final drug exhibits approximately 1000-fold greater pharmacological potency than the (S)-enantiomer, demonstrating that the stereochemical configuration of 1-(1-naphthyl)ethylamine-derived building blocks directly propagates to differential biological activity in downstream products . While direct receptor-binding data for the title compound are not available in the peer-reviewed literature, the (S)-configuration provides a defined, non-racemic stereochemical input for asymmetric synthesis that cannot be replicated by the racemate.
| Evidence Dimension | Stereochemical configuration and enantiomeric purity |
|---|---|
| Target Compound Data | Single (S)-enantiomer; InChI stereodescriptor /m0./s1; commercial purity ≥95% to ≥98% (achiral) |
| Comparator Or Baseline | (R)-enantiomer: CAS 2241594-40-9 (InChI /m1./s1); Racemate: CAS 1443979-86-9 (no stereodescriptor); Non-fluorinated (S)-1-(1-naphthyl)ethylamine: CAS 10420-89-0 |
| Quantified Difference | Stereochemical configuration: (S) vs (R) vs racemic; In cinacalcet class: (R)-cinacalcet potency ~1000× > (S)-cinacalcet (class-level inference; direct comparative data for title compound not available in primary literature) |
| Conditions | Stereochemistry confirmed by InChI stereodescriptor and Isomeric SMILES notation [C@@H]; potency comparison from cinacalcet pharmacological literature |
Why This Matters
For asymmetric synthesis applications where the stereochemical outcome of downstream products depends on the enantiopurity of the starting chiral amine, the defined (S)-configuration of this building block provides a non-racemic input distinct from both the (R)-enantiomer and the racemate, analogous to the well-documented enantiomer-dependent pharmacology observed in the cinacalcet class.
